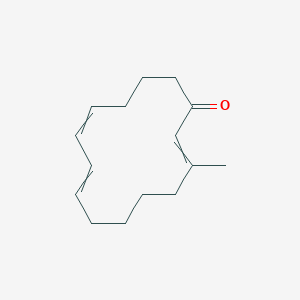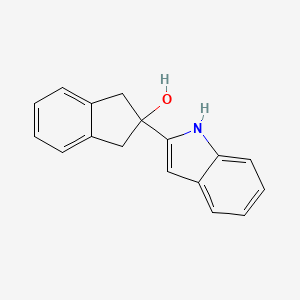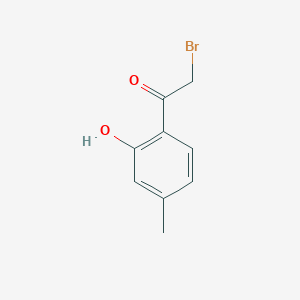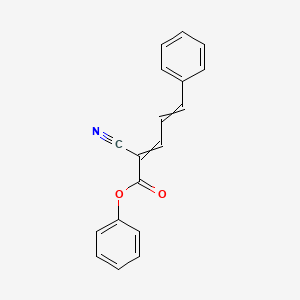![molecular formula C5H4Cl2 B12555304 2,3-Dichlorobicyclo[1.1.1]pent-1-ene CAS No. 143104-83-0](/img/structure/B12555304.png)
2,3-Dichlorobicyclo[1.1.1]pent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichlorobicyclo[111]pent-1-ene is a unique bicyclic compound characterized by its strained ring system and the presence of two chlorine atoms at the 2 and 3 positions
Vorbereitungsmethoden
The synthesis of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light, which leads to the formation of the bicyclic structure. The reaction conditions often require specific wavelengths of light and the presence of a photosensitizer to facilitate the cycloaddition process .
Analyse Chemischer Reaktionen
2,3-Dichlorobicyclo[1.1.1]pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: The strained ring system makes the compound reactive towards addition reactions, such as hydrogenation or halogenation.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes, leading to the formation of larger ring systems.
Wissenschaftliche Forschungsanwendungen
2,3-Dichlorobicyclo[1.1.1]pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with various molecular targets. The pathways involved often include nucleophilic attack on the strained ring, leading to the formation of new bonds and the release of strain energy .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichlorobicyclo[1.1.1]pent-1-ene can be compared with other bicyclic compounds such as:
- Tricyclo[2.1.0.02,5]pentane : Contains an additional strained bond, resulting in unique addition and elimination reactions .
Bicyclo[1.1.1]pentane: Lacks the chlorine substituents and is less reactive.
Bicyclo[2.1.1]hexane: Has a different ring size and substitution pattern, leading to different reactivity.
The uniqueness of this compound lies in its combination of a highly strained ring system and the presence of reactive chlorine atoms, making it a versatile compound in various chemical transformations.
Eigenschaften
CAS-Nummer |
143104-83-0 |
|---|---|
Molekularformel |
C5H4Cl2 |
Molekulargewicht |
134.99 g/mol |
IUPAC-Name |
2,3-dichlorobicyclo[1.1.1]pent-1-ene |
InChI |
InChI=1S/C5H4Cl2/c6-4-3-1-5(4,7)2-3/h1-2H2 |
InChI-Schlüssel |
PZAFLLHRONHVME-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C1(C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)


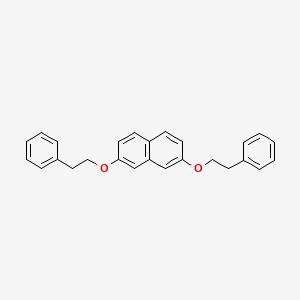

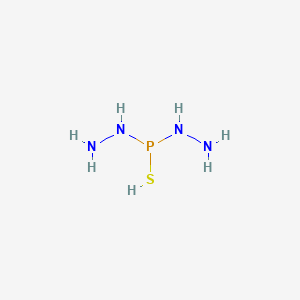
methanone](/img/structure/B12555267.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
